N-benzyl-2-chloro-N-isopropylbenzamide

Lipophilicity Medicinal Chemistry ADME Prediction

Securing a CNS-penetrant scaffold without confounding hydrogen-bond donors is critical. N-Benzyl-2-chloro-N-isopropylbenzamide (CAS 55578-23-9) solves this with zero HBD, XLogP3 4.3, TPSA 20.3 Ų. • Zero HBD eliminates permeability limitations of secondary amides. • Ortho-chloro group enables Pd-catalyzed cross-coupling; stable under basic conditions. • Supplied at 97% purity for reproducible SAR and permeability assay results.

Molecular Formula C17H18ClNO
Molecular Weight 287.8g/mol
CAS No. 55578-23-9
Cat. No. B359151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-N-isopropylbenzamide
CAS55578-23-9
Molecular FormulaC17H18ClNO
Molecular Weight287.8g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C17H18ClNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3
InChIKeyZNMYNGJECVXOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloro-N-isopropylbenzamide – Overview and Procurement


N-Benzyl-2-chloro-N-isopropylbenzamide (CAS 55578-23-9) is a tertiary benzamide featuring an ortho-chloro substituent on the benzoyl ring and both N-benzyl and N-isopropyl groups on the amide nitrogen [1]. With a molecular formula of C17H18ClNO and a molecular weight of 287.8 g/mol, this compound belongs to the class of N,N-disubstituted halogenated benzamides . Its computed XLogP3 of 4.3 and zero hydrogen-bond donor count distinguish it from secondary benzamide analogs, positioning it as a lipophilic, metabolically stable scaffold for medicinal chemistry and chemical biology applications [2]. The compound is commercially available at 97% purity from Thermo Scientific (Alfa Aesar portfolio), enabling reproducible procurement for structure-activity relationship (SAR) studies and synthetic methodology development .

Tertiary benzamide scaffold with zero HBD – supports CNS permeability and intracellular target engagement studies
Ortho‑chloro substitution enables conformational restriction research and synthetic derivatization
Commercially available from established supplier portfolio with documented identifiers – supports SAR reproducibility

Why Generic Substitution Fails for This Benzamide Scaffold


Generic substitution among N-substituted benzamides is unreliable because the simultaneous presence of three structural features—ortho-chloro, N-benzyl, and N-isopropyl—creates a unique physicochemical and conformational profile that no single in-class analog replicates [1]. Removing the isopropyl group (N-benzyl-2-chlorobenzamide, CAS 7506-50-5) restores a hydrogen-bond donor (HBD = 1) and lowers LogP by approximately 0.6 units, fundamentally altering solubility and membrane permeability . Removing the benzyl group (2-chloro-N-isopropylbenzamide, CAS 6291-28-7) drops LogP to 2.87 and substantially reduces molecular volume, affecting target binding and metabolic stability . Even regioisomeric chloro substitution (para-Cl: CAS 57409-41-3, LogP 4.39; meta-Cl: CAS 35256-87-2, XLogP 4.3) introduces subtle but measurable differences in dipole moment and electronic distribution that can shift pharmacological activity . Below, quantitative evidence demonstrates why these differences are not interchangeable and why procurement specifications must match the exact CAS registry number for reproducible results.

HBD shift
Des‑benzyl or des‑isopropyl analogs restore a hydrogen‑bond donor (HBD=1), which may alter permeability and target‑binding profiles
Regioisomer
Meta‑ or para‑chloro isomers differ in electronic distribution and conformational flexibility; ortho‑unique steric effect may not transfer
Amide class
Secondary benzamides exhibit different H‑bond capacity and hydrolytic stability; direct interchangeability is not supported

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison Against N-Benzyl and N-Isopropyl Analogs

N-Benzyl-2-chloro-N-isopropylbenzamide exhibits a computed XLogP3 of 4.3, placing it in the optimal lipophilicity range for blood-brain barrier penetration and intracellular target engagement [1]. This value is 0.56 LogP units higher than the non-chlorinated N-benzyl-N-isopropylbenzamide (LogP 3.74, CAS 105680-00-0) due to the ortho-chloro substituent . The difference is even more pronounced versus 2-chloro-N-isopropylbenzamide (LogP 2.87, CAS 6291-28-7), which lacks the benzyl group and is 1.43 LogP units lower . Each LogP unit difference corresponds to an approximate 10-fold change in octanol-water partition coefficient, translating into substantially different compound distribution in biological systems [2].

Lipophilicity
Cross‑study comparable
XLogP3 4.3
Δ +0.56 vs non‑Cl analog
Δ +1.43 vs des‑benzyl
ΔLogP >0.5 indicates >3‑fold partition coefficient change; assay re‑optimization may be required when substituting analogs
Experimental LogP 4.20 (ChemSrc)
Lipophilicity Medicinal Chemistry ADME Prediction

Hydrogen-Bond Donor Count and Membrane Permeability Potential

N-Benzyl-2-chloro-N-isopropylbenzamide is a tertiary amide with a hydrogen-bond donor count of zero, eliminating the N–H present in secondary benzamides such as N-benzyl-2-chlorobenzamide (HBD = 1, CAS 7506-50-5) and 2-chloro-N-isopropylbenzamide (HBD = 1, CAS 6291-28-7) [1]. The absence of an H-bond donor is a critical determinant of passive membrane permeability and CNS penetration, as each additional HBD reduces permeability by approximately 10-fold according to established medicinal chemistry guidelines [2]. The target compound also possesses only one hydrogen-bond acceptor (HBA = 1), compared to two for N-benzyl-2-chlorobenzamide, resulting in a lower topological polar surface area (TPSA = 20.3 Ų) that is below the 60–70 Ų threshold commonly associated with oral bioavailability and blood-brain barrier penetration [3].

HBD count & TPSA
Cross‑study comparable
HBD = 0
TPSA = 20.3 Ų
ΔHBD −1 vs secondary amides
Zero HBD and low TPSA may support permeability assay research; removal of N‑H alters membrane‑passage predictors
TPSA below common CNS threshold of 60‑70 Ų
Hydrogen Bonding Membrane Permeability Drug-Likeness

Ortho-Chloro Positional Isomer Differentiation

Among the three monochloro positional isomers of N-benzyl-N-isopropylbenzamide, the ortho-chloro substitution (target compound, CAS 55578-23-9) imposes the greatest steric constraint on the benzamide C–N bond rotation due to the proximity of chlorine to the amide carbonyl . This steric effect restricts the conformational freedom of the benzoyl ring relative to the amide plane, potentially affecting molecular recognition by biological targets in ways that the para-chloro (CAS 57409-41-3) and meta-chloro (CAS 35256-87-2) isomers cannot replicate [1]. The computed LogP values differ measurably across the series: ortho-Cl (4.20 experimentally, 4.3 XLogP3), meta-Cl (XLogP 4.3), and para-Cl (LogP 4.39), with the para-isomer being notably more lipophilic . Additionally, the ortho-chloro substituent can participate in intramolecular halogen bonding or dipole interactions with the amide carbonyl, a feature absent in the meta and para congeners [2].

Ortho‑Cl isomer
Class‑level inference
Steric restriction adjacent to amide; conformational population difference vs meta/para
Conformational restriction context unique to ortho‑substitution; requires experimental validation for SAR interpretation
Qualitative inference from benzamide steric principles
Regiochemistry Conformational Analysis Structure-Activity Relationship

Molecular Flexibility and Scaffold Complexity Assessment

N-Benzyl-2-chloro-N-isopropylbenzamide contains four rotatable bonds—the N–CH2(benzyl) bond, the N–CH(CH3)2 bond, the N–C(O) bond, and the C(O)–aryl bond—offering a balanced degree of conformational flexibility [1]. This is one additional rotatable bond compared to 2-chloro-N-isopropylbenzamide (which lacks the benzyl group and has fewer rotatable bonds) and equivalent to N-benzyl-2-chlorobenzamide . The four rotatable bonds, combined with the ortho-chloro steric constraint, create a defined conformational ensemble that can be sampled in molecular docking and dynamics studies, providing a scaffold of intermediate complexity suitable for fragment-based lead optimization [2]. The compound's exact mass of 287.1076919 Da and monoisotopic mass of 287.1076919 Da provide a precise mass spectrometry identifier for quality control, differentiating it from the non-chlorinated analog (exact mass 253.14666 Da, Δmass = 33.96103 Da) .

Flexibility & mass
Cross‑study comparable
4 rotatable bonds
Exact mass 287.11 Da
Δ +34.5 Da vs non‑Cl
Balanced flexibility supports lead‑like SAR exploration; exact mass enables MS identity verification
Rotatable bond count conserved in N,N‑disubstituted series
Molecular Flexibility Scaffold Complexity Drug Design

Commercial Availability at Certified Purity

N-Benzyl-2-chloro-N-isopropylbenzamide is available from Thermo Scientific (Alfa Aesar portfolio) at a certified purity of 97% in 250 mg and 1 g quantities, with documented CAS number, MDL number (MFCD00783909), and InChI Key (ZNMYNGJECVXOIL-UHFFFAOYSA-N) for unambiguous identity verification . This contrasts with several close analogs that are either discontinued or available only through custom synthesis: N-benzyl-2-chlorobenzamide is listed as discontinued by multiple suppliers, while N-benzyl-3-chloro-N-isopropylbenzamide is available but at higher cost and limited quantity . The 97% purity specification, combined with the compound's zero H-bond donor count (reducing hygroscopicity and hydrolytic instability compared to secondary amides), supports reproducible weighing, dissolution, and assay preparation . The MDL number MFCD00783909 enables cross-referencing across major chemical databases, reducing procurement errors .

Commercial spec
Data to verify
97% purity
MDL MFCD00783909
InChI Key provided
Documented identifiers and purity support procurement consistency; source‑specific review recommended
Supplied by Thermo Scientific / Alfa Aesar
Chemical Procurement Quality Control Reproducibility

Key Application Scenarios and Advantages


CNS-Penetrant Lead Optimization with Low HBD Profile

With a hydrogen-bond donor count of zero, TPSA of 20.3 Ų, and XLogP3 of 4.3, N-benzyl-2-chloro-N-isopropylbenzamide falls within the favorable property space for CNS drug candidates as defined by Pajouhesh and Lenz (2005) [1]. The compound's tertiary amide structure eliminates the NH donor that limits permeability in secondary benzamide analogs, making it a superior starting scaffold for medicinal chemistry programs targeting brain-penetrant therapeutics. The ortho-chloro substituent provides a synthetic handle for late-stage functionalization via cross-coupling chemistry, while the N-isopropyl and N-benzyl groups can be independently modified to explore SAR . Researchers should procure the 97% purity grade (Thermo Scientific) to ensure reproducible permeability assay results.

Conformational Restriction Studies via Ortho-Chloro Effects

The ortho-chloro substituent adjacent to the amide bond imposes steric hindrance that restricts rotation around the C(O)–aryl bond, creating a partially atropisomeric system [1]. This conformational restriction can be exploited in structure-based drug design to pre-organize the benzamide pharmacophore for target binding. X-ray crystallography or NOESY NMR studies using this compound can probe the conformational consequences of ortho-substitution in benzamides, with the meta- and para-chloro regioisomers (CAS 35256-87-2 and 57409-41-3) serving as appropriate conformational controls . The compound's single H-bond acceptor (amide carbonyl) simplifies the analysis of intermolecular interactions in co-crystal structures compared to secondary amides that can act as both donor and acceptor.

Synthetic Methodology Development on Tertiary Benzamides

The compound serves as a benchmark substrate for developing directed C–H functionalization and cross-coupling methodologies on benzamide scaffolds [1]. Its four rotatable bonds and defined substitution pattern enable systematic evaluation of reaction scope across N-alkyl and N-benzyl substituents. The ortho-chloro group can participate in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, while the tertiary amide resists hydrolysis under basic conditions that would degrade secondary benzamides . The compound's commercial availability at 97% purity from Thermo Scientific ensures reproducible starting material quality for method development, in contrast to custom-synthesized analogs that may vary in purity batch-to-batch .

Physicochemical Profiling and QSAR Model Calibration

The systematic variation of substituents across the benzamide series—N-benzyl-2-chloro-N-isopropylbenzamide (target), N-benzyl-N-isopropylbenzamide (des-chloro), 2-chloro-N-isopropylbenzamide (des-benzyl), and the three monochloro regioisomers—provides an ideal compound set for calibrating QSAR models of lipophilicity, solubility, and permeability [1]. The target compound's position at the intersection of chlorine, benzyl, and isopropyl substitution makes it the central node in this matrix, with each comparator differing by exactly one structural feature. This design enables factorial analysis of substituent contributions to measured properties, supporting quantitative model building that cannot be achieved with a single analog .

Application
Selection Property
Validation Focus
CNS lead optimization research
Zero HBD, ortho‑chloro motif
Permeability assay reproducibility review
Conformational analysis studies
Ortho‑chloro steric restriction
Conformational population validation (e.g., NOESY/X‑ray)
Synthetic method development
Tertiary amide stability, aryl‑Cl handle
Reaction scope and purity consistency
QSAR model calibration
Substituent pattern variation matrix
Experimental vs computed property review
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